molecular formula C17H14O3S B11802670 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid

4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B11802670
M. Wt: 298.4 g/mol
InChI Key: KOXRWQVJDRDGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C17H14O3S. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields, including organic electronics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid typically involves the reaction of 4-methylbenzyl alcohol with benzo[b]thiophene-6-carboxylic acid under specific conditions. The reaction is usually catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[b]thiophene core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-2-carboxylic acid
  • 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-3-carboxylic acid
  • 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-4-carboxylic acid

Uniqueness

4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C17H14O3S/c1-11-2-4-12(5-3-11)10-20-15-8-13(17(18)19)9-16-14(15)6-7-21-16/h2-9H,10H2,1H3,(H,18,19)

InChI Key

KOXRWQVJDRDGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C3C=CSC3=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.